molecular formula C20H21N3 B1399786 Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- CAS No. 1353504-96-7

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-

Cat. No.: B1399786
CAS No.: 1353504-96-7
M. Wt: 303.4 g/mol
InChI Key: OFAXEJNCLAWHMC-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a fused bicyclic structure, which imparts unique chemical and biological properties, making it a valuable scaffold for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyrazine with appropriate aldehydes or ketones under acidic or basic conditions to form the imidazo[1,5-a]pyrazine core. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts like sulfuric acid or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- has a wide range of applications in scientific research:

Properties

IUPAC Name

1-phenyl-3-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-3-7-16(8-4-1)11-12-19-22-20(17-9-5-2-6-10-17)18-15-21-13-14-23(18)19/h1-10,21H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAXEJNCLAWHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=C2CCC3=CC=CC=C3)C4=CC=CC=C4)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-
Reactant of Route 2
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-
Reactant of Route 3
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-
Reactant of Route 4
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-
Reactant of Route 5
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-
Reactant of Route 6
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-

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